

# The Pharmacological Profile of ELN-441958: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ELN-441958

Cat. No.: B1671178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ELN-441958** is a potent and selective, orally bioavailable, small-molecule competitive antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that is typically upregulated during chronic inflammation and plays a significant role in mediating chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of **ELN-441958**, summarizing its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathway and experimental workflows.

## Introduction

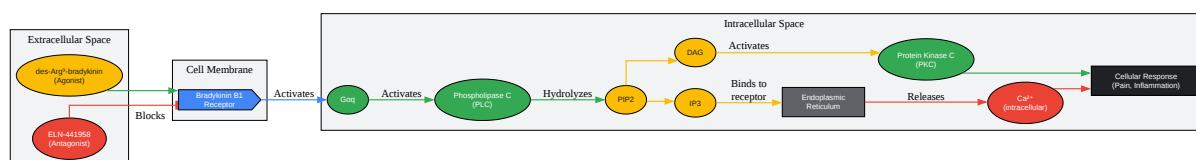
The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic inflammatory conditions. **ELN-441958**, a novel benzamide derivative, has been identified as a high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and pharmacokinetic profile for potential therapeutic development.

## Mechanism of Action

**ELN-441958** functions as a competitive antagonist at the bradykinin B1 receptor. It selectively binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg<sup>9</sup>-bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead to the sensation of pain and potentiation of the inflammatory response.

## Signaling Pathway of the Bradykinin B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with pain and inflammation.



[Click to download full resolution via product page](#)

Caption: Bradykinin B1 Receptor Signaling Pathway.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **ELN-441958**.

### Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Species       | Cell Line/Tissue                  | Value           | Reference |
|-----------|---------------|-----------------------------------|-----------------|-----------|
| Ki (nM)   | Human         | IMR-90 human fibroblast membranes | $0.26 \pm 0.02$ | [1]       |
| KB (nM)   | Human         | IMR-90 cells                      | $0.12 \pm 0.02$ | [1]       |
| KB (nM)   | Rhesus Monkey | -                                 | $0.24 \pm 0.01$ | [1]       |
| KB (nM)   | Rat           | -                                 | $1.5 \pm 0.4$   | [1]       |
| KB (nM)   | Mouse         | -                                 | $14 \pm 4$      | [1]       |

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a measure of functional potency.

## Table 2: Selectivity Profile

| Receptor         | Selectivity vs. Human B1 (Ki) | Notes   | Reference |
|------------------|-------------------------------|---|-----------|
| Bradykinin B2    | >10,000-fold                  | No inhibition of bradykinin-induced calcium mobilization at 10 $\mu$ M. | [1]       |
| $\mu$ -opioid    | >500-fold                     | Off-target activity noted.  | [2]       |
| $\delta$ -opioid | >2000-fold                    | Off-target activity noted.  | [2]       |

## Table 3: In Vivo Efficacy

| Animal Model                             | Species       | Endpoint                         | ED <sub>50</sub>      | Reference |
|--|---------------|----------------------------------|-----------------------|-----------|
| Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Reversal of thermal hyperalgesia | $\sim 3$ mg/kg (s.c.) | [1]       |

ED<sub>50</sub>: The dose that produces 50% of the maximum effect.

**Table 4: Pharmacokinetic Parameters**

| Species       | Route       | T <sub>1/2</sub> (h) | Oral Bioavailability (%) | Reference |
|---------------|-------------|----------------------|--------------------------|-----------|
| Rat           | i.v. / p.o. | 1.7                  | 57                       | [3]       |
| Rhesus Monkey | i.v. / p.o. | 3.9                  | >100                     | [3]       |

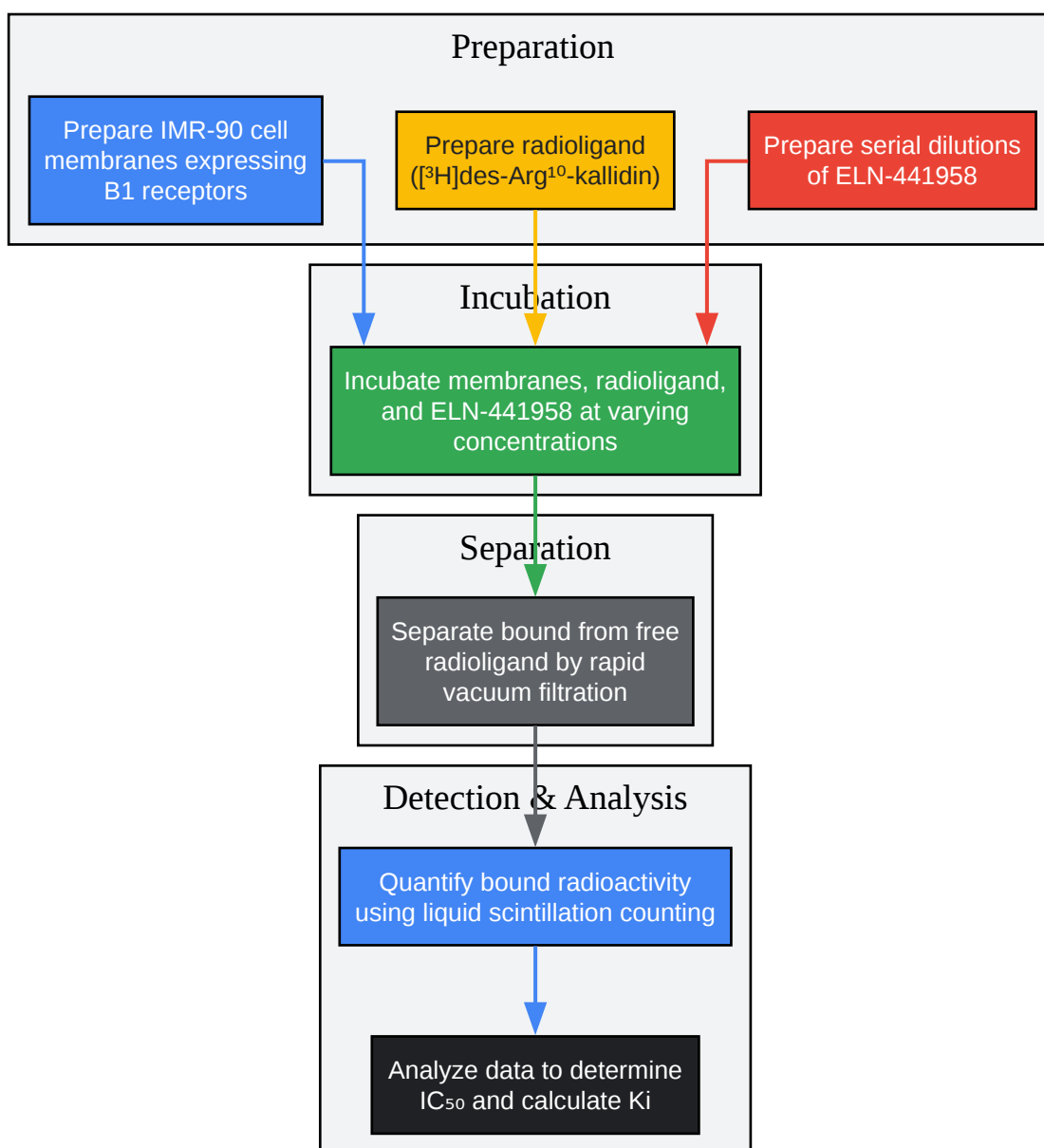
T<sub>1/2</sub>: Terminal half-life.

## Experimental Protocols

The following are representative protocols for the key experiments used to characterize **ELN-441958**. These are based on standard methodologies and the available literature.

### Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.



[Click to download full resolution via product page](#)

Caption: Radioligand Binding Assay Workflow.

Methodology:

- **Membrane Preparation:** IMR-90 human fibroblast cells are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended and stored at  $-80^{\circ}\text{C}$  until use.

- **Binding Reaction:** In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [ $^3\text{H}$ ]des-Arg $^{10}$ -kallidin, and varying concentrations of **ELN-441958**. Non-specific binding is determined in the presence of a high concentration of a non-labeled B1 receptor agonist.
- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
- **Detection:** The radioactivity retained on the filter is quantified using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the  $\text{IC}_{50}$  value (the concentration of **ELN-441958** that inhibits 50% of the specific binding of the radioligand). The  $\text{K}_i$  value is then calculated from the  $\text{IC}_{50}$  using the Cheng-Prusoff equation.

## Calcium Mobilization Assay (for KB determination)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

### Methodology:

- **Cell Culture and Dye Loading:** IMR-90 cells are seeded in a multi-well plate and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
- **Antagonist Pre-incubation:** The cells are washed and then pre-incubated with varying concentrations of **ELN-441958** for a defined period.
- **Agonist Stimulation and Signal Detection:** The plate is placed in a fluorescence plate reader. The B1 receptor agonist, des-Arg $^{10}$ -kallidin, is added to the wells, and the change in fluorescence intensity is measured over time.
- **Data Analysis:** The agonist dose-response curves in the presence of different concentrations of **ELN-441958** are constructed. The Schild regression analysis is then used to determine the KB value of the antagonist.

## Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys (for in vivo efficacy)

This in vivo model assesses the analgesic effect of a compound on inflammatory pain.

Methodology:

- **Acclimatization and Baseline Measurement:** Rhesus monkeys are acclimatized to the testing procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant heat or warm water bath) are determined.
- **Induction of Hyperalgesia:** A solution of carrageenan is injected subcutaneously into the tail to induce a local inflammatory response and thermal hyperalgesia.
- **Drug Administration:** **ELN-441958** or vehicle is administered (e.g., subcutaneously) at various doses.
- **Assessment of Analgesia:** At different time points after drug administration, the tail-withdrawal latencies are re-measured. An increase in the withdrawal latency indicates an analgesic effect.
- **Data Analysis:** The data are analyzed to determine the dose-dependent effect of **ELN-441958** on reversing thermal hyperalgesia, and the ED<sub>50</sub> is calculated.

## Clinical Development Status

A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with **ELN-441958**. This suggests that the compound may not have progressed to the clinical development stage.

## Conclusion

**ELN-441958** is a potent and selective bradykinin B1 receptor antagonist with high affinity for the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a primate model of inflammatory pain. The significant species difference in potency, with much higher activity in primates compared to rodents, highlights the importance of using appropriate animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical

profile of **ELN-441958** is promising, there is no publicly available information on its clinical development. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of pain, inflammation, and GPCR drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ELN-441958 DepMap Compound Summary [depmap.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [The Pharmacological Profile of ELN-441958: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671178#pharmacological-profile-of-elN-441958]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)